4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide
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Overview
Description
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide typically involves the reaction of 4-bromo-3,5-dimethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiadiazoles.
Reduction: Reduction reactions can modify the thiosemicarbazide moiety.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,3,4-thiadiazole derivatives.
Reduction: Formation of reduced thiosemicarbazide derivatives.
Substitution: Formation of substituted phenyl thiosemicarbazides.
Scientific Research Applications
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with proteins such as Bax and Bcl-2, which are involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
- 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide
- 4-(3-Nitrophenyl)-3-thiosemicarbazide
Uniqueness
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide is unique due to the presence of the bromo and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1263376-57-3 |
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Molecular Formula |
C9H12BrN3S |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-7(12-9(14)13-11)4-6(2)8(5)10/h3-4H,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
APNBQMVQWINEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=S)NN |
Origin of Product |
United States |
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